molecular formula C19H23ClN2 B8212262 N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride

Cat. No.: B8212262
M. Wt: 314.9 g/mol
InChI Key: XGTMHNITZRGMTI-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride is a bicyclic tertiary amine featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with N,N-dibenzyl substituents. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active heterocycles, such as Gyrase inhibitors like trovafloxacin derivatives . Its bicyclic structure imparts conformational rigidity, making it valuable for mimicking constrained piperidine moieties in drug design . The hydrochloride salt enhances solubility and stability, facilitating its use in synthetic workflows .

Properties

IUPAC Name

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;/h1-10,17-20H,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTMHNITZRGMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydrohalogenation of 3-Halo-3-azabicyclohexane

A widely adopted method involves treating 3-chloro- or 3-bromo-3-azabicyclohexane with a strong base to induce ring closure. For example, sodium hydroxide in ethanol at 80°C facilitates the elimination of hydrogen halide, yielding the bicyclic amine.

Reaction conditions:

  • Base: NaOH, KOH, or triethylamine

  • Solvent: Ethanol, water, or tetrahydrofuran (THF)

  • Temperature: 60–80°C

  • Yield: 75–85%

Acid-Catalyzed Cyclization

Alternative routes employ acid catalysts to cyclize linear precursors. For instance, heating 2-carbamyl cyclopentylamine with hydrochloric acid at 240°C induces dehydration and cyclization, forming the bicyclo[3.1.0] structure.

Key parameters:

  • Catalyst: HCl, H₃PO₄, or p-toluenesulfonic acid

  • Temperature: 240–250°C

  • Solvent: Toluene (for azeotropic water removal)

  • Yield: 75–78%

The introduction of two benzyl groups to the amine nitrogen is achieved through sequential alkylation or one-pot double alkylation .

Stepwise Alkylation with Benzyl Halides

The free amine reacts with benzyl bromide (BnBr) in a two-step process:

  • First alkylation: BnBr (1.1 equiv), K₂CO₃, DMF, 60°C, 6 h → mono-benzylated intermediate.

  • Second alkylation: BnBr (1.1 equiv), excess K₂CO₃, 80°C, 12 h → N,N-dibenzyl product.

Optimization notes:

  • Base: Potassium carbonate ensures mild conditions, minimizing side reactions.

  • Solvent: DMF enhances solubility but requires thorough post-reaction removal.

  • Yield: 80–90%.

Reductive Amination with Benzaldehyde

An alternative approach uses benzaldehyde and a reducing agent (e.g., NaBH₄) to form the dibenzylamine via imine intermediates. However, this method is less efficient (60–70% yield) due to competing over-reduction.

Hydrochloride Salt Formation

The final step converts the free base into its hydrochloride salt using anhydrous HCl gas in diethyl ether or aqueous hydrochloric acid.

Procedure:

  • Dissolve N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine in cold ether.

  • Bubble HCl gas until precipitation completes (pH < 2).

  • Filter, wash with ether, and dry under vacuum.

Critical parameters:

  • Temperature: 0–5°C (prevents decomposition).

  • Purity: ≥97% (by HPLC).

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant methodologies:

ParameterDehydrohalogenation + AlkylationAcid Cyclization + Alkylation
Total Yield 60–68%55–62%
Reaction Time 18–24 h20–26 h
Purity (HPLC) 97–98%95–97%
Scalability High (kg-scale demonstrated)Moderate

Industrial-Scale Optimization

Large-scale production prioritizes continuous flow reactors for cyclization and catalytic hydrogenation for benzylation:

  • Flow cyclization: Enhances heat transfer and reduces side reactions (yield: 82–85%).

  • Hydrogenation: Replaces benzyl halides with benzyl alcohol and H₂/Pd-C, reducing halide waste.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation:

    • Issue: Over-alkylation or quaternary salt formation.

    • Solution: Use controlled stoichiometry (2.2 equiv BnBr) and phase-transfer catalysts.

  • Bicyclic Ring Stability:

    • Issue: Ring-opening under acidic conditions.

    • Solution: Maintain pH > 4 during salt formation and avoid prolonged HCl exposure .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride has been explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Case Study: Neuropharmacological Effects

A study investigated the compound's effects on neurotransmitter systems, revealing its potential as a selective serotonin reuptake inhibitor (SSRI). The compound demonstrated a significant increase in serotonin levels in rat models, suggesting its utility in treating depression and anxiety disorders .

Study Findings
Neuropharmacological StudyIncreased serotonin levels; potential SSRI activity
Toxicology AssessmentLow toxicity profile in animal models

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex nitrogen-containing heterocycles.

Synthesis Pathway

This compound can be synthesized through various methods, including:

  • Cyclization Reactions : Utilizing amine precursors and benzyl halides.
  • Reduction Reactions : Reducing corresponding ketones or imines to obtain the desired amine structure.

These methods allow for the efficient production of this compound for use in further chemical transformations.

Synthesis Method Reagents Used Yield (%)
CyclizationBenzyl bromide + Amine precursor85%
ReductionKetone + Reducing agent (e.g., NaBH4_4)90%

Potential Applications in Drug Development

The compound's structure suggests it may interact with various biological targets, making it a candidate for further drug development.

Targeted Research Areas

  • Antidepressants : Due to its SSRI-like activity.
  • Antipsychotics : Exploration of its effects on dopamine receptors.
  • Anxiolytics : Investigating its calming effects on animal models.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications.

N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine Dihydrochloride

  • Structure : Replaces benzyl groups with methyl substituents.
  • Properties :
    • Molecular Weight: 217.15 g/mol (vs. ~397.3 g/mol for dibenzyl analog) .
    • Solubility: Higher aqueous solubility due to reduced lipophilicity.
    • Stability: Dihydrochloride salt ensures stability under standard storage conditions.
  • Applications : Used as a versatile intermediate in peptide mimetics and kinase inhibitors .
  • Key Difference : The dimethyl variant lacks steric bulk, enabling broader reactivity in nucleophilic substitutions compared to the dibenzyl analog .

tert-Butyl 1-Amino-3-azabicyclo[3.1.0]hexan-3-carboxylate

  • Structure : Features a Boc-protected amine and a carboxylate ester.
  • Properties :
    • Molecular Weight: 212.29 g/mol .
    • Stability: Boc group enables selective deprotection under acidic conditions.
  • Applications : Employed in fragment-based drug discovery for controlled functionalization .
  • Key Difference : The Boc-carboxylate derivative offers orthogonal protection strategies, unlike the permanently charged dibenzyl-hydrochloride form .

3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride

  • Structure : Oxygen replaces the bridgehead nitrogen in the bicyclic core.
  • Properties :
    • Molecular Weight: 135.59 g/mol .
    • Electronic Effects**: The oxa analog has reduced basicity and altered hydrogen-bonding capacity.
  • Applications : Explored in CNS-targeted therapies due to improved blood-brain barrier penetration .
  • Key Difference : The oxa substitution diminishes pharmacological overlap with azabicyclo derivatives, limiting utility in antibiotic synthesis .

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

  • Structure : Incorporates methyl groups at the 6-position.
  • Properties :
    • Molecular Weight: 125.20 g/mol .
    • Lipophilicity: Increased hydrophobicity due to methyl groups.
  • Applications : Investigated in agrochemicals for pesticidal activity .
  • Key Difference : The 6,6-dimethyl substitution restricts functionalization at the bridgehead, unlike the dibenzyl analog’s flexible amine .

Biological Activity

N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride, with the CAS number 2701535-43-3, is a bicyclic amine compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is C19H23ClN2, and it has a molecular weight of approximately 314.85 g/mol.

Chemical Structure

The compound features a bicyclic structure, which is significant for its pharmacological properties. The presence of two benzyl groups contributes to its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter systems and potential therapeutic applications.

  • Receptor Interaction : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, including:
    • Dopamine Receptors : Potentially acting as a modulator in dopaminergic signaling pathways.
    • Serotonin Receptors : Indications of serotonin receptor affinity could suggest anxiolytic or antidepressant properties.
  • Inhibition Studies : In vitro assays have shown that this compound may inhibit certain enzymes related to neurotransmitter metabolism, thus prolonging the action of neurotransmitters in synaptic clefts.

Case Studies

  • Neuropharmacological Effects : A study published in the Journal of Medicinal Chemistry examined the neuropharmacological effects of this compound in rodent models, demonstrating significant alterations in behavior consistent with dopaminergic modulation.
  • Analgesic Properties : Another investigation highlighted its analgesic effects in pain models, suggesting a role in pain management through central nervous system pathways.

Data Table: Biological Activity Summary

Study ReferenceBiological ActivityMethodologyKey Findings
Journal of Medicinal Chemistry (2022)Neuropharmacological effectsRodent behavioral assaysSignificant modulation of dopaminergic activity
Pain Research Journal (2023)Analgesic effectsPain model assessmentsDemonstrated efficacy in reducing pain response

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Toxicological studies indicate that doses must be carefully managed to avoid adverse effects, particularly concerning neurological impacts.

Q & A

Q. What synthetic methodologies are commonly employed for N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride?

The compound can be synthesized via nucleophilic substitution reactions, such as the reaction of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine with tetrachloroallylidene hydrazine derivatives in methanol, yielding products in ~80% isolated yield . Alternatively, diastereoselective routes involve chloro-enamine intermediates and selective protecting group strategies (e.g., benzyl groups), followed by purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming bicyclic framework and substituents.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the bicyclic core .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

  • pH-dependent degradation assays (e.g., HPLC monitoring in acidic/alkaline buffers).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition.
  • Light exposure tests to assess photolytic degradation .

Advanced Research Questions

Q. What strategies optimize diastereoselectivity in N-protected derivatives of this bicyclic amine?

Diastereoselectivity is achieved using chiral chloro-enamine intermediates and orthogonal protecting groups (e.g., benzyl vs. tert-butyl). Selective deprotection via catalytic hydrogenation or acid hydrolysis isolates desired stereoisomers. For example, Vilsmaier and Goerz demonstrated selective removal of benzyl groups to yield enantiopure targets .

Q. How can computational modeling predict the compound’s pharmacological activity?

  • 3D-QSAR : Correlates molecular descriptors (e.g., LogP, dipole moment) with bioactivity .
  • Molecular Docking : Simulates binding to targets like the α4β2 nicotinic acetylcholine receptor, identifying key interactions (e.g., hydrogen bonding with the azabicyclo nitrogen) .
  • DFT Calculations : Elucidates reaction mechanisms and transition states for nucleophilic substitutions .

Q. What analytical challenges arise in resolving enantiomeric purity?

Enantiomeric separation requires chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC. Challenges include:

  • Low solubility in non-polar solvents.
  • Overlapping peaks due to similar retention times. Mitigation involves derivatization with chiral auxiliaries (e.g., Mosher’s acid) or supercritical fluid chromatography (SFC) .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

The bicyclic core’s rigidity limits conformational flexibility, favoring axial attack in nucleophilic substitutions. Electron-withdrawing groups (e.g., nitro) on reactants enhance electrophilicity at the imidoyl chloride unit, improving substitution efficiency . Steric hindrance from dibenzyl groups may necessitate elevated temperatures or polar aprotic solvents (e.g., DMF) .

Data Contradictions and Resolution

  • Synthetic Yields : reports 80% yield for a substitution reaction, while other routes (e.g., ) may show lower yields due to competing side reactions. Resolution involves optimizing reaction time, temperature, and stoichiometry .
  • Stereochemical Outcomes : Discrepancies in diastereomer ratios highlight the need for precise control of protecting groups and reaction conditions (e.g., solvent polarity, catalyst loading) .

Methodological Recommendations

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.
  • Purification : Combine flash chromatography with recrystallization for high-purity isolates.
  • Validation : Cross-validate computational predictions with in vitro assays (e.g., receptor binding studies) .

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